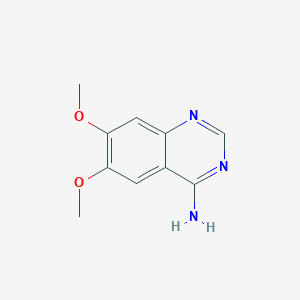

6,7-Dimethoxychinazolin-4-amin

Übersicht

Beschreibung

6,7-Dimethoxyquinazolin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of various quinazoline drugs, such as terazosin, and exhibits a range of pharmacological activities. It has been the subject of extensive research due to its potential applications in treating conditions like hypertension, viral infections, tumors, and malaria .

Synthesis Analysis

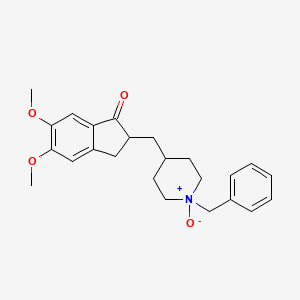

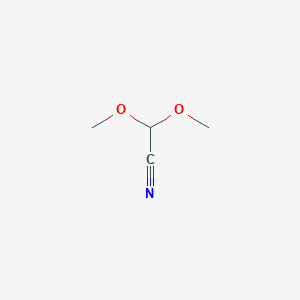

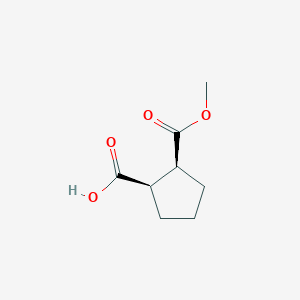

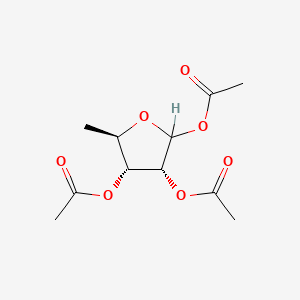

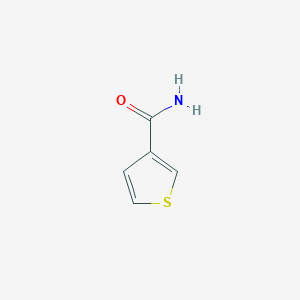

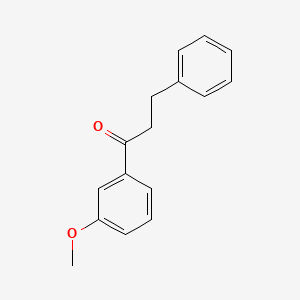

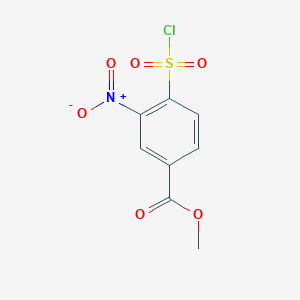

The synthesis of derivatives of 6,7-dimethoxyquinazolin-4-amine involves multiple steps, starting from vanillin, which undergoes processes such as methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound can be optimized to about 37% after process improvements . Another study reported a similar synthesis with an overall yield of 26%, highlighting the mild reaction conditions and the potential for industrial production .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxyquinazolin-4-amine derivatives has been analyzed in the context of their binding affinity to various receptors. For instance, the structure-activity relationship studies have shown that certain derivatives exhibit high binding affinities for α1-adrenoceptors, which are crucial for their antihypertensive activity . Moreover, the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline has been studied in its methanol solvate form, revealing base-paired N-H...N hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

The chemical reactivity of 6,7-dimethoxyquinazolin-4-amine derivatives has been explored in various studies. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration and reduction steps, leading to the formation of tetrahydroquinolines and subsequent cyclization to produce the desired pyrroloquinoline structures . These reactions are crucial for the development of compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxyquinazolin-4-amine derivatives are closely related to their pharmacological effects. For instance, pKa measurements have confirmed that at physiological pH, the protonation of the N-1 position efficiently provides a key pharmacophore for α1-adrenoceptor recognition, which is essential for their activity as antihypertensive agents . The binding affinity and selectivity for receptor sites are influenced by the electrostatic interactions and short-range attractive forces between the compound and the receptor .

Wissenschaftliche Forschungsanwendungen

Antikrebswirksamkeit bei Brust- und Darmkrebs

Diese Verbindung wurde auf ihre Antikrebswirksamkeit in menschlichen Brustkrebszellen (BT-20) und menschlichen Darmkrebszelllinien wie HCT116, HT29 und SW620 untersucht. Die Studien legen nahe, dass Analoga von 4-Anilinochinazolin, zu denen auch 6,7-Dimethoxychinazolin-4-amin gehört, vielversprechend für die Entwicklung von Antikrebsmedikamenten sind .

Zellzyklusregulation

Das Potenzial der Verbindung, zellzyklusregulierende Signalwege zu beeinflussen, wurde als Mechanismus zur Erzeugung einer Antikrebswirksamkeit festgestellt . Dies könnte entscheidend für die Entwicklung von Medikamenten sein, die die Proliferation von Krebszellen kontrollieren können.

Synthese von Triazolderivaten

Es wurden Untersuchungen zur Synthese neuartiger Triazolyl-Derivate von 4-Chinazolinaminen für die biologische Bewertung durchgeführt . Dies zeigt seine Vielseitigkeit als Grundverbindung für die Herstellung neuer Moleküle mit potenziellen biologischen Aktivitäten.

Antiproliferative Aktivitäten gegen menschliche Krebszelllinien

Eine Reihe neuartiger Chinazolinderivate wurde synthetisiert und auf ihre antiproliferativen Aktivitäten gegen verschiedene menschliche Krebszelllinien untersucht. Einige Derivate zeigten eine starke Aktivität, was die Bedeutung dieser Verbindung bei der Entwicklung neuer Antikrebsmedikamente unterstreicht .

Arzneimittelentwicklung zur Tumorbehandlung

Die Verbindung dient als Schlüsselzwischenprodukt bei der Konstruktion und Synthese von Medikamenten mit Antitumoraktivität. Sie war Teil des Bewertungsprozesses für neue Medikamente, die Potenzial gegen verschiedene Arten von Tumoren zeigen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .

Mode of Action

6,7-Dimethoxyquinazolin-4-amine interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .

Biochemical Pathways

The interaction of 6,7-Dimethoxyquinazolin-4-amine with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to reach its target within cells

Result of Action

The molecular and cellular effects of 6,7-Dimethoxyquinazolin-4-amine’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, 6,7-Dimethoxyquinazolin-4-amine can influence cell proliferation and potentially induce cell death .

Eigenschaften

IUPAC Name |

6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNHISKDKRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516751 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21575-13-3 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

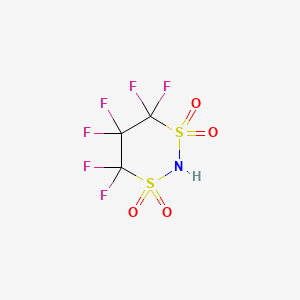

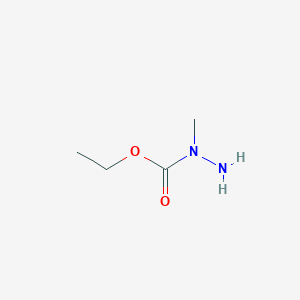

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?

A1: The 6,7-Dimethoxyquinazolin-4-amine scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].

Q2: What are some of the key structural features of 6,7-Dimethoxyquinazolin-4-amine derivatives that contribute to their biological activity?

A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].

Q3: How does the structure of 6,7-Dimethoxyquinazolin-4-amine derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?

A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].

Q4: Have any 6,7-Dimethoxyquinazolin-4-amine derivatives shown promising activity against specific diseases?

A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].

Q5: What are the potential advantages of using 6,7-Dimethoxyquinazolin-4-amine as a starting point for drug development?

A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)